N-(4-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide
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Overview
Description
N-(4-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorophenyl group, an isoindole moiety, and a butanamide chain, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the isoindole structure.
Attachment of the Butanamide Chain: The final step involves the coupling of the chlorophenyl-isoindole intermediate with a butanamide derivative under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, pressure, and the use of catalysts, are crucial to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole moiety, potentially converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-ethylbutanamide: Similar structure with an ethyl group instead of a methyl group.
N-(4-bromophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide: Bromine substituent instead of chlorine.
N-(4-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylpentanamide: Pentanamide chain instead of butanamide.
Uniqueness: The uniqueness of N-(4-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H17ClN2O3 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C19H17ClN2O3/c1-11(2)16(17(23)21-13-9-7-12(20)8-10-13)22-18(24)14-5-3-4-6-15(14)19(22)25/h3-11,16H,1-2H3,(H,21,23) |
InChI Key |
DQOGHAAOGWTVDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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